molecular formula C7H16O2 B12505014 1,3-Dimethoxy-3-methylbutane

1,3-Dimethoxy-3-methylbutane

Cat. No.: B12505014
M. Wt: 132.20 g/mol
InChI Key: QFZHLUALUIUUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxy-3-methylbutane: is an organic compound with the molecular formula C7H16O2 . It is a branched ether, characterized by the presence of two methoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-3-methylbutane can be synthesized through the reaction of isobutylene and methylal . This reaction typically involves the use of an acid catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the oxidation of isobutane to form tert-butyl hydroperoxide , followed by its reaction with methanol under acidic conditions to produce methylal . The methylal then reacts with isobutylene to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethoxy-3-methylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acid Catalysts: Used in hydrolysis and substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Major Products:

Scientific Research Applications

1,3-Dimethoxy-3-methylbutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-dimethoxy-3-methylbutane exerts its effects involves the interaction of its methoxy groups with various reagents. For example, during hydrolysis, the methoxy groups are protonated and subsequently replaced by hydroxyl groups, leading to the formation of methanol and a carbonyl compound . The molecular targets and pathways involved in its reactions are primarily dictated by the nature of the reagents and conditions used.

Comparison with Similar Compounds

  • 1,1-Dimethoxy-3-methylbutane
  • 1,1-Diethoxy-3-methylbutane
  • 3-Methyl-2-butanone

Comparison: 1,3-Dimethoxy-3-methylbutane is unique due to the presence of two methoxy groups on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. For instance, 1,1-dimethoxy-3-methylbutane has similar structural features but differs in the position of the methoxy groups, leading to different reactivity patterns 1,1-diethoxy-3-methylbutane has ethoxy groups instead of methoxy groups, which can affect its solubility and reactivity 3-Methyl-2-butanone is a ketone and thus exhibits different chemical behavior compared to ethers .

Properties

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

1,3-dimethoxy-3-methylbutane

InChI

InChI=1S/C7H16O2/c1-7(2,9-4)5-6-8-3/h5-6H2,1-4H3

InChI Key

QFZHLUALUIUUDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.